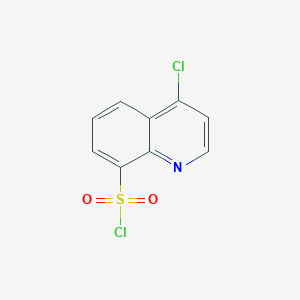

4-Chloroquinoline-8-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)15(11,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHXJDSBGZMRHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66533-26-4 | |

| Record name | 4-chloroquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4 Chloroquinoline 8 Sulfonyl Chloride

Foundational and Evolving Sulfonylation Pathways for Quinoline (B57606) Systems

The introduction of a sulfonyl chloride group onto the quinoline core is a fundamental transformation that has been explored for over a century. Early methods relied on direct electrophilic substitution, which laid the groundwork for subsequent refinements.

Historically, the primary method for producing quinoline sulfonyl chlorides involved the direct reaction of quinoline with a strong sulfonating agent. The most common industrial and laboratory-scale synthesis utilizes chlorosulfonic acid. In this process, quinoline is treated with an excess of chlorosulfonic acid at elevated temperatures, often followed by a reaction with thionyl chloride to ensure complete conversion of the sulfonic acid intermediate to the desired sulfonyl chloride. guidechem.comgoogle.com

The reaction typically proceeds by heating quinoline with chlorosulfonic acid to temperatures ranging from 100°C to 160°C. google.com This initial step results in the formation of a mixture of quinoline sulfonic acids. To complete the conversion to the sulfonyl chloride, thionyl chloride is subsequently added, and the mixture is heated further, for instance at 70°C. guidechem.com This two-stage, one-pot approach represents a foundational pathway to quinoline sulfonyl chlorides.

While the direct chlorosulfonation of quinoline is a straightforward method, its primary drawback is the lack of regioselectivity. Electrophilic substitution on the quinoline ring under strong acidic conditions preferentially occurs at the 5- and 8-positions of the benzene (B151609) ring portion. uop.edu.pk Consequently, the direct reaction of quinoline with chlorosulfonic acid or fuming sulfuric acid yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk

This lack of selectivity presents significant challenges for efficiency. The formation of multiple isomers necessitates difficult and often costly purification steps to isolate the desired 8-sulfonyl chloride derivative. The yields of the specific 8-isomer are inherently reduced, making these early routes inefficient for the targeted synthesis of 4-chloroquinoline-8-sulfonyl chloride precursors. The harsh reaction conditions, including high temperatures and the use of highly corrosive reagents, also pose practical and safety challenges.

Table 1: Foundational Method for Quinoline-8-sulfonyl chloride Synthesis

| Starting Material | Reagents | Temperature | Product | Reference |

| Quinoline | 1. Chlorosulfonic acid 2. Thionyl chloride | 1. 140°C 2. 70°C | Quinoline-8-sulfonyl chloride (as part of an isomeric mixture) | guidechem.com |

Advanced Strategies for Regioselective Synthesis

To overcome the limitations of poor regioselectivity, modern synthetic strategies have shifted towards convergent approaches. These methods involve the synthesis of pre-functionalized quinoline intermediates where the required substitution pattern is installed with high precision before the final sulfonylation step.

The synthesis of the 4-chloroquinoline (B167314) scaffold is a well-established field, driven by the prevalence of this core in pharmaceuticals. Numerous methods exist to produce these precursors efficiently. One advanced approach involves a TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides, which provides access to a variety of substituted 4-chloroquinolines in a single step under mild conditions. rsc.org Another powerful method involves the reaction of β-anilino-propanoic acids with a chlorinating agent, such as phosphorus oxychloride, in the presence of an oxidizing agent to directly yield the corresponding 4-chloroquinoline. google.com These modern methods provide reliable access to the necessary 4-chloroquinoline backbone required for a convergent synthesis.

Table 2: Example of a Modern Synthesis of a 4-Chloroquinoline Scaffold

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

| Ortho-propynol phenyl azide (B81097) | TMSCl | CH₃NO₂ | 60°C | 4-Chloroquinoline | High | rsc.org |

With a 4-chloroquinoline precursor in hand, the challenge becomes the regioselective introduction of the sulfonyl chloride group at the C-8 position. Instead of direct C-H activation, a more controlled and highly selective method is to employ a directing group. A classic and effective strategy is the Sandmeyer reaction, which utilizes an amino group as a precursor.

The synthetic sequence would begin with 4-chloro-8-aminoquinoline. The amino group at the 8-position can be converted into a diazonium salt by treatment with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures. google.com This diazonium intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This step introduces the sulfonyl chloride group precisely at the 8-position, where the amino group was located, yielding the final product, this compound, with complete regioselectivity. google.com This convergent strategy, by building the substitution pattern in a stepwise and controlled manner, entirely circumvents the selectivity issues inherent in the historical direct sulfonylation methods.

Table 3: Directed Synthesis of a Quinoline Sulfonyl Chloride via Sandmeyer Reaction

| Starting Material | Reagents | Key Transformation | Product | Reference |

| 5-Aminoisoquinoline | 1. NaNO₂, HCl 2. SO₂, CuCl₂ | Diazotization followed by sulfuryl chloridization | Isoquinoline-5-sulfonyl chloride | google.com |

This table illustrates the principle of the Sandmeyer reaction for a related quinoline system, which is directly applicable to the synthesis of the 8-sulfonyl chloride from the corresponding 8-amino precursor.

Oxidative Chlorination of Sulfur-Containing Quinoline Derivatives

Oxidative chlorination represents a direct and efficient approach to the synthesis of sulfonyl chlorides from their corresponding thiols or disulfides. This transformation involves the oxidation of the sulfur atom and subsequent chlorination in a single procedural step.

The direct conversion of quinolinethiolates to their respective sulfonyl chlorides is a powerful synthetic tool. A notable reagent for this transformation is 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which has demonstrated high efficiency in the oxidative chlorination of various sulfur compounds, including heteroaromatic thiols. lookchem.comresearchgate.net In a representative reaction, 8-quinolinyl thiol can be converted to 8-quinolinesulfonyl chloride in quantitative yield. lookchem.com The reaction is typically carried out in a mixed solvent system, such as acetonitrile-acetic acid-water, at a controlled temperature, starting from 0 °C and gradually warming to room temperature. lookchem.com The mild conditions and high yield make this a highly attractive method.

Table 1: Oxidative Chlorination of 8-Quinolinyl Thiol with DCDMH lookchem.com

| Substrate | Reagent | Solvent System | Reaction Time | Yield (%) |

|---|

Similarly, diquinolinyl disulfides serve as excellent precursors for the synthesis of quinoline sulfonyl chlorides. The oxidative cleavage of the disulfide bond followed by chlorination affords the desired sulfonyl chloride in high yields. DCDMH has also proven to be an effective reagent for this conversion. lookchem.com The reaction of 8,8'-diquinolinyl disulfide with DCDMH under similar conditions to the thiol oxidation—a mixed aqueous solvent system at temperatures ranging from 0–5 °C to room temperature—results in the formation of 8-quinolinesulfonyl chloride with a 99% yield. lookchem.com This method is particularly advantageous due to the stability of disulfides, which are often more easily handled and stored than the corresponding thiols.

Table 2: Oxidative Chlorination of 8,8'-Diquinolinyl Disulfide with DCDMH lookchem.com

| Substrate | Reagent | Solvent System | Reaction Time | Yield (%) |

|---|

Deoxygenative Sulfonylation of Quinoline N-Oxides (Generalized Principles)

The deoxygenative functionalization of quinoline N-oxides is a versatile strategy for the synthesis of substituted quinolines. In the context of synthesizing sulfonylated quinolines, this approach involves the activation of the N-oxide by a sulfonyl chloride, followed by a nucleophilic attack and subsequent rearrangement to yield the C2-sulfonylated quinoline. mdpi.comresearchgate.netnih.govnih.gov This methodology is advantageous as it often proceeds under mild, transition-metal-free conditions and utilizes readily available starting materials. mdpi.comconsensus.app

The generalized mechanism initiates with the nucleophilic attack of the quinoline N-oxide on the sulfur atom of the sulfonyl chloride. This step serves a dual purpose: the sulfonyl chloride acts as both an electrophilic activating agent for the N-oxide and as the source of the sulfonyl group. mdpi.comnih.gov Following this activation, a nucleophilic species, which can be generated in situ, attacks the C2 position of the activated quinoline ring. mdpi.com Subsequent elimination and rearrangement lead to the formation of the 2-sulfonylquinoline product. mdpi.com Various reagents can be employed to promote this reaction, and the specific conditions can be tailored to accommodate a wide range of functional groups on both the quinoline N-oxide and the sulfonyl chloride. mdpi.com

Refinement of Isolation and Purification Techniques for High-Purity Quinoline Sulfonyl Chlorides

The isolation and purification of quinoline sulfonyl chlorides are critical steps in ensuring the suitability of these compounds for their intended applications, particularly in pharmaceutical synthesis where high purity is paramount. The inherent reactivity of the sulfonyl chloride group necessitates carefully controlled workup and purification procedures to prevent hydrolysis and other side reactions.

A common initial step in the isolation of quinoline sulfonyl chlorides from the reaction mixture is precipitation by pouring the reaction mixture into ice-water. google.com The low solubility of the sulfonyl chloride in the cold aqueous medium facilitates its separation as a solid, which can then be collected by filtration. google.com This method is effective in removing water-soluble byproducts and excess reagents.

For further purification, recrystallization is a widely employed technique. The choice of solvent is crucial and is determined by the solubility profile of the specific quinoline sulfonyl chloride. rochester.edu A suitable solvent will dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities in the mother liquor. mt.com For aryl sulfonyl chlorides, common recrystallization solvents include mixtures of hexanes and tetrahydrofuran (B95107) or flash chromatography using eluents such as ethyl acetate (B1210297) in hexanes. rsc.org

In some instances, chromatographic techniques are necessary to achieve the desired level of purity. Column chromatography using silica (B1680970) gel is a standard method for the purification of organic compounds, including sulfonyl chlorides. nih.govmdpi.com The selection of an appropriate eluent system allows for the separation of the target compound from closely related impurities. The progress of the purification can be monitored by thin-layer chromatography (TLC). nih.gov

Mechanistic Studies and Reactivity Profiles of 4 Chloroquinoline 8 Sulfonyl Chloride

Intrinsic Electrophilic Character of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is an inherently strong electrophilic site. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant electron deficiency on the sulfur atom, making it a prime target for nucleophiles. The electron-withdrawing nature of the quinoline (B57606) ring system further enhances the electrophilicity of the sulfonyl chloride group.

Nuance of Nucleophilic Substitution Pathways

The reactivity of 4-chloroquinoline-8-sulfonyl chloride is characterized by its susceptibility to a variety of nucleophiles, primarily targeting the sulfonyl chloride group. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

Comprehensive Analysis of Amination Reactions to Form Sulfonamides

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of the corresponding sulfonamides. This transformation is of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the HCl byproduct.

A variety of amines have been successfully employed in this reaction, leading to a diverse range of N-substituted 4-chloroquinoline-8-sulfonamides. The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent like chloroform (B151607), acetonitrile (B52724), or DMF.

Interactive Table: Amination Reactions of Quinoline Sulfonyl Chlorides

| Amine Nucleophile | Quinoline Sulfonyl Chloride Derivative | Product | Reaction Conditions | Reference |

| Propargylamine (B41283) | 8-quinolinesulfonyl chloride | N-propargylquinoline-8-sulfonamide | Triethylamine, Chloroform, 5°C to rt, 2h | researchgate.net |

| N-Methylpropargylamine | 8-quinolinesulfonyl chloride | N-methyl-N-propargylquinoline-8-sulfonamide | Triethylamine, Chloroform, 5°C to rt, 2h | researchgate.net |

| Various amines with acetylene (B1199291) moiety | 8-hydroxyquinoline-5-sulfonyl chloride | 8-hydroxyquinoline-5-sulfonamides | Anhydrous acetonitrile, rt | researchgate.net |

| Acetylenamine derivatives | 8-methoxyquinoline-5-sulfonyl chloride | 8-methoxyquinoline-5-sulfonamides | Anhydrous acetonitrile, Triethylamine, rt | researchgate.net |

Examination of Reactions with Thiol-Based Nucleophiles

While direct studies on the reaction of this compound with thiol-based nucleophiles are limited in the available literature, the reactivity of analogous compounds provides valuable insights. For instance, the reaction of 4-chloro-8-methylquinoline-2(1H)-thione, a related heterocyclic compound, with thiols such as ethanethiol, butanethiol, and thiophenol has been reported to yield the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com These reactions typically proceed in the presence of a base like sodium ethoxide in ethanol. mdpi.com

Based on these analogous reactions, it can be inferred that this compound would readily react with thiolates (the conjugate bases of thiols) at the sulfonyl chloride moiety to form thiosulfonates (R-S-SO₂-R'). However, the presence of the chloro group at the 4-position of the quinoline ring introduces a competing electrophilic site, which will be discussed in section 3.3.

Exploration of Other Nucleophilic Addition-Elimination Processes

Beyond amines and thiols, this compound is susceptible to attack by other nucleophiles. Reactions with hydrazine (B178648) and its derivatives, as well as with sodium azide (B81097), have been documented for related chloroquinolines, suggesting similar reactivity for the target compound.

Hydrazinolysis : The reaction with hydrazine hydrate (B1144303) can lead to the formation of the corresponding sulfonohydrazide. nih.govacs.org This reaction typically proceeds by heating the sulfonyl chloride with an excess of hydrazine hydrate in a suitable solvent like ethanol.

Azidation : Nucleophilic substitution with sodium azide can be employed to introduce an azido (B1232118) group, forming a sulfonyl azide. These reactions are often carried out in solvents like DMF. nih.gov Sulfonyl azides are versatile intermediates in organic synthesis.

Influence of the Chloro Substituent at Position 4 on Reaction Selectivity

The presence of a chlorine atom at the 4-position of the quinoline ring introduces a second electrophilic center in the molecule, susceptible to nucleophilic aromatic substitution (SNAr). This creates a scenario of competitive reactivity between the sulfonyl chloride group at the 8-position and the chloro group at the 4-position.

Investigating Nucleophilic Aromatic Substitution (S_NAr) at the C-4 Position

The C-4 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom. The SNAr mechanism at this position involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.

Studies on various 4-chloroquinoline (B167314) derivatives have shown that this position is reactive towards a range of nucleophiles, including amines and alkoxides. researchgate.net The reactivity of the C-4 position is influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with amines often require elevated temperatures to proceed at a reasonable rate.

The chemoselectivity of nucleophilic attack, whether at the C-4 chloro group or the C-8 sulfonyl chloride, will be dictated by the relative electrophilicity of the two sites and the nature of the attacking nucleophile. Hard and Soft Acid-Base (HSAB) theory can be invoked to predict the likely site of attack. The sulfur atom of the sulfonyl chloride is a "hard" electrophilic center, while the C-4 carbon is a "softer" electrophilic center. Therefore, "hard" nucleophiles (e.g., amines, alkoxides) might preferentially attack the sulfonyl chloride, while "softer" nucleophiles (e.g., thiolates) could show a preference for the C-4 position. However, steric factors and reaction kinetics also play a crucial role in determining the final product distribution.

Electronic and Steric Effects on the Reactivity Profile

Electronic Effects: The quinoline ring system is an aromatic heterocycle with a delocalized π-electron system. The nitrogen atom in the ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution. The chlorine atom at the 4-position is also strongly electron-withdrawing through its inductive effect, further deactivating the ring. The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group, both through induction and resonance. This cumulative electron-withdrawing effect makes the sulfur atom of the sulfonyl chloride group highly electrophilic and susceptible to nucleophilic attack.

Studies on organic sulfonyl compounds (RSO₂G) have shown that the presence of an aryl group (like the quinoline ring) bound to the sulfonyl moiety has a significant impact on the electronic structure. nih.gov The S-Cl σ* orbital can mix with the aryl π* manifold, an effect described as excited-state hyperconjugation. nih.gov This interaction lowers the energy of the S-Cl σ* orbital, which can enhance the photoreactivity of the S-Cl bond. nih.gov

Steric Effects: The positioning of the sulfonyl chloride group at the 8-position (the peri-position) of the quinoline ring introduces considerable steric hindrance. This steric bulk can impede the approach of nucleophiles to the electrophilic sulfur atom, potentially slowing down reaction rates compared to less hindered sulfonyl chlorides. The geometry of the quinoline ring and the substituents in the "bay regions" can play a significant role in controlling the ease of certain reactions. rsc.org In reactions involving the quinoline ring itself, the steric hindrance from the peri-sulfonyl chloride group can direct incoming reagents to other, more accessible positions.

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Electronic Effect (Inductive) | The chlorine atom and sulfonyl chloride group are strongly electron-withdrawing. | Increases the electrophilicity of the sulfur atom; deactivates the quinoline ring towards electrophilic attack. |

| Electronic Effect (Resonance) | The sulfonyl group withdraws electron density from the quinoline ring. | Further deactivates the aromatic ring system. |

| Electronic Effect (Hyperconjugation) | Mixing of the aryl π* system with the S-Cl σ* orbital. | Lowers the energy of the S-Cl σ* orbital, potentially enhancing photoreactivity. nih.gov |

| Steric Effect | The sulfonyl chloride group is located at the sterically crowded 8-position (peri-position). | Hinders the approach of nucleophiles to the sulfur atom; can influence the regioselectivity of reactions on the quinoline ring. |

Radical Reaction Dynamics Involving Sulfonyl Chlorides (General Context)

Aryl sulfonyl chlorides are versatile precursors for the generation of sulfonyl radicals (RSO₂•), which are important intermediates in a variety of organic transformations. magtech.com.cn These radicals can be generated through several methods, including photolysis, thermolysis, or single-electron transfer (SET) from a photocatalyst or a metal complex. rsc.orgnih.gov

Once formed, the aryl radical can react with sulfur dioxide to generate an S-centered sulfonyl radical. nih.govacs.org This sulfonyl radical is a key intermediate that can participate in a range of reactions. Visible-light-activated processes offer a mild and efficient way to generate sulfonyl radicals from sulfonyl chlorides under redox-neutral conditions. rsc.orgresearchgate.net These methods avoid the need for harsh reagents like stoichiometric oxidants or reductants. rsc.orgresearchgate.net

The generated sulfonyl radicals can undergo various reactions, including:

Addition to Alkenes and Alkynes: Sulfonyl radicals readily add to carbon-carbon multiple bonds, initiating a cascade of reactions that can lead to the formation of complex molecules. This is a key step in many sulfonylation reactions.

Atom Transfer Reactions: They can abstract atoms, such as hydrogen or halogen atoms, from other molecules.

Cyclization Reactions: Intramolecular addition of a sulfonyl radical to a double or triple bond within the same molecule can lead to the formation of cyclic sulfonated products.

The precise control over the generation and reactivity of sulfonyl radicals is a significant area of research, enabling the selective synthesis of sulfonates and sulfonamides. rsc.orgresearchgate.net

Controlled Transformations to Diverse Sulfur-Bearing Functional Groups

The sulfonyl chloride group in this compound is a versatile handle that can be converted into a variety of other sulfur-containing functional groups.

Synthetic Routes to Quinoline Sulfonic Acids

One of the most fundamental transformations of a sulfonyl chloride is its hydrolysis to the corresponding sulfonic acid. This reaction is typically achieved by treating the sulfonyl chloride with water. The presence of water, even in a reaction medium, can be sufficient to cause hydrolysis. nih.govgoogle.com For instance, it has been noted that 3-quinolinesulfonyl chloride can hydrolyze in solution and precipitate as the sulfonic acid. acs.org This process is generally facile due to the high reactivity of the sulfonyl chloride group towards nucleophiles like water.

The general reaction is as follows:

C₉H₅ClN(SO₂Cl) + H₂O → C₉H₅ClN(SO₃H) + HCl

The resulting quinoline sulfonic acids are stable, often crystalline, solids. The reaction conditions can be controlled to ensure complete conversion.

Controlled Synthesis of Quinoline Sulfonyl Fluorides from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a valuable transformation, as sulfonyl fluorides have gained increasing interest in drug discovery and chemical biology. acs.org The synthesis of aryl sulfonyl fluorides from the corresponding sulfonyl chlorides is typically accomplished through a nucleophilic substitution reaction where the chloride is displaced by a fluoride (B91410) ion. acs.org

Common fluorinating agents for this transformation include alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF), often used in the presence of a phase-transfer catalyst to enhance reactivity. Potassium bifluoride (KHF₂) is also a frequently used reagent for this conversion. acs.org

The reaction for the conversion of this compound would be:

C₉H₅ClN(SO₂Cl) + KF → C₉H₅ClN(SO₂F) + KCl

This halide exchange reaction provides a direct and efficient route to quinoline sulfonyl fluorides, expanding the synthetic utility of the parent sulfonyl chloride.

| Starting Material | Product | General Reagent(s) | Reaction Type |

|---|---|---|---|

| This compound | 4-Chloroquinoline-8-sulfonic acid | Water (H₂O) | Hydrolysis |

| This compound | 4-Chloroquinoline-8-sulfonyl fluoride | Potassium fluoride (KF), Potassium bifluoride (KHF₂) | Halide Exchange (Fluorination) |

Advanced Synthetic Applications and Building Block Utility

Strategic Application in the Development of Complex Heterocyclic Sulfonamides

The sulfonyl chloride moiety at the C-8 position of the quinoline (B57606) ring is a primary site for nucleophilic attack, making it an ideal electrophile for the synthesis of sulfonamides. This reaction is one of the most common and effective methods for creating sulfonamide derivatives. cbijournal.com The reaction of 4-chloroquinoline-8-sulfonyl chloride with various primary or secondary amines, particularly those embedded within other heterocyclic systems, leads to the formation of complex sulfonamides with potential biological activities. nih.gov

For instance, quinoline-8-sulfonyl chloride can be treated with amines like propargylamine (B41283) in the presence of a base such as triethylamine (B128534) to yield the corresponding N-propargyl-sulfonamide. mdpi.com This product can then undergo further reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the quinoline sulfonamide core to other complex molecules, including other quinoline units. mdpi.com This strategy highlights the utility of the sulfonyl chloride group as a dependable handle for molecular assembly.

The synthesis of these sulfonamides is typically straightforward, often carried out in solvents like chloroform (B151607) or acetonitrile (B52724) at room temperature. nih.govmdpi.com The choice of the amine component is broad, allowing for the introduction of a wide array of functional groups and structural motifs, thereby enabling the generation of diverse chemical libraries for screening purposes.

Table 1: Synthesis of Quinoline Sulfonamide Derivatives

| Amine Reactant | Resulting Sulfonamide Structure | Reaction Conditions | Reference |

|---|---|---|---|

| Propargylamine | N-(prop-2-yn-1-yl)quinoline-8-sulfonamide | Triethylamine, Chloroform, 5°C to RT | mdpi.com |

| N-Methylpropargylamine | N-methyl-N-(prop-2-yn-1-yl)quinoline-8-sulfonamide | Triethylamine, Chloroform, 5°C to RT | mdpi.com |

| Various Acetylene (B1199291) Derivatives of Amines | Acetylene derivatives of 8-methoxyquinoline-5-sulfonamide | Triethylamine, Acetonitrile, RT | nih.gov |

**4.2. Orchestrating the Construction of Intricate Quinoline Architectures

The presence of two distinct electrophilic centers in this compound allows for a programmed approach to constructing more elaborate molecular architectures. Chemists can selectively target one group while preserving the other for subsequent transformations, or functionalize both in a single or multi-step sequence.

The sulfonyl chloride group is not limited to forming sulfonamides. It is a versatile functional group that can be converted into a range of other sulfur-containing moieties. magtech.com.cn This reactivity is crucial for diversifying the molecular scaffold. A key strategy involves the conversion of primary sulfonamides, derived from the sulfonyl chloride, back into a highly reactive sulfonyl chloride intermediate under mild conditions. researchgate.netnih.gov This allows for late-stage functionalization, where a complex molecule containing a primary sulfonamide can be activated and coupled with various nucleophiles. researchgate.netnih.gov

This transformation enables the synthesis of not only complex secondary or tertiary sulfonamides but also other important derivatives:

Sulfonates: Reaction with alcohols or phenols. researchgate.net

Sulfides (Thioethers): Reaction with thiol nucleophiles. researchgate.net

Sulfonyl Fluorides: Reaction with a fluoride (B91410) source. researchgate.net

This flexibility allows the sulfonyl group at the C-8 position to serve as a gateway to a multitude of functionalities, significantly expanding the chemical space accessible from the initial building block.

The chloro group at the C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a secondary handle for introducing diversity into the molecule. A variety of nucleophiles can displace the chloride, leading to a wide range of 4-substituted quinoline derivatives. mdpi.com

Common nucleophilic substitution reactions at this position include:

Thiation: Reaction with thiourea (B124793) to introduce a sulfanyl (B85325) group. mdpi.com

Hydrazination: Reaction with hydrazine (B178648) hydrate (B1144303) to yield a hydrazino derivative. mdpi.com

Azidation: Introduction of an azido (B1232118) group. mdpi.com

Amination: Reaction with various amines to form 4-aminoquinoline (B48711) derivatives. mdpi.com

These reactions are instrumental in building complex quinoline structures, as demonstrated in the synthesis of 4-substituted quinolin-2-ones from 4-chloroquinolin-2-one precursors. mdpi.com The ability to functionalize the C-4 position is crucial, especially in medicinal chemistry, where modifications at this site can significantly impact biological activity.

Table 2: Examples of Nucleophilic Substitution at the C-4 Position of Chloroquinolines

| Nucleophile | Product Type | Reaction Conditions (Illustrative) | Reference |

|---|---|---|---|

| Thiourea | 4-Sulfanyl-quinoline | Fusion conditions | mdpi.com |

| Hydrazine Hydrate | 4-Hydrazino-quinoline | Ethanol, reflux | mdpi.com |

| Sodium Azide (B81097) | 4-Azido-quinoline | Not specified | mdpi.com |

| Amines | 4-Amino-quinoline | Not specified | mdpi.com |

Integration into Cascade and Multicomponent Reaction Sequences (Illustrative Examples from Related Systems)

While specific examples detailing the integration of this compound into cascade or multicomponent reactions (MCRs) are not extensively documented, the principles of such reactions are well-established for the synthesis of quinoline scaffolds. rsc.org MCRs are highly efficient processes that allow the construction of complex molecules from three or more starting materials in a single step, enhancing atom economy and reducing synthesis time. rsc.orgresearchgate.net

An illustrative example from a related system is the Knoevenagel condensation/aza-Wittig reaction cascade used to prepare 3-sulfonyl-substituted quinolines. nih.gov This sequence involves the reaction of an o-azidobenzaldehyde with a β-ketosulfonamide, proceeding through an iminophosphorane intermediate followed by an intramolecular aza-Wittig reaction to form the quinoline ring. nih.gov A bifunctional starting material like this compound could, in principle, be modified to participate in or be formed through analogous multicomponent strategies.

Another relevant approach is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which provides a rapid and additive-free synthesis of multiply substituted quinolines. organic-chemistry.org These advanced synthetic strategies showcase the potential for developing highly efficient pathways to complex quinoline architectures, where the functionalities present in this compound could either be pre-installed or introduced as part of the multicomponent sequence. Furthermore, visible light-induced cascade sulfonylation/cyclization reactions have been developed to produce quinoline-2,4-diones, demonstrating the power of radical-initiated cascades in building the quinoline core. mdpi.com

Role as a Precursor for Polyfunctionalized Quinoline Compounds

The true synthetic power of this compound lies in its role as a precursor to polyfunctionalized quinolines. The orthogonal reactivity of its two electrophilic sites enables a programmed, diversity-oriented synthesis. chemrxiv.org A synthetic sequence can be designed to first modify the sulfonyl chloride group, for example, by converting it to a stable sulfonamide. Subsequently, the C-4 chloro group can be targeted for nucleophilic substitution, introducing a second point of diversity.

This stepwise functionalization allows for the precise installation of different chemical moieties at two distinct positions on the quinoline scaffold. For example, one could first synthesize a complex sulfonamide at C-8 and then introduce a phenoxy group at C-4, a strategy relevant to the synthesis of kinase inhibitors. durham.ac.uk This programmed approach, which leverages the inherent reactivity of different directing or functional groups, is a powerful tool for generating libraries of complex, biologically relevant molecules from a single, versatile starting material. chemrxiv.org The ability to perform selective, late-stage functionalization further enhances its utility, allowing for the modification of advanced intermediates without redesigning an entire synthetic route. researchgate.netnih.gov

Frontiers in Methodological Development and Functionalization Strategies

Harnessing Transition Metal Catalysis for Directed Functionalization

Transition metal catalysis stands as a powerful tool for the selective formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled control over reactivity and regioselectivity.

Exploration of Cross-Coupling Methodologies with Sulfonyl Chlorides

The sulfonyl chloride group in 4-chloroquinoline-8-sulfonyl chloride is not merely a precursor for sulfonamides but can also serve as a versatile coupling handle in various transition metal-catalyzed cross-coupling reactions. These reactions typically proceed via a desulfonylative pathway, where the sulfonyl chloride group is extruded as sulfur dioxide, enabling the formation of a new bond at the C8 position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck-type couplings, have been successfully applied to aryl sulfonyl chlorides. researchgate.netepfl.chresearchgate.net Although direct examples with this compound are not extensively documented, the general principles are applicable. In these transformations, the aryl sulfonyl chloride can be considered an equivalent to an aryl halide. nih.gov The reactivity of arenesulfonyl chlorides in such couplings has been noted to be greater than that of aryl chlorides and bromides, though less than aryl iodides. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or pseudohalide. In the context of this compound, the C-SO2Cl bond can participate in the catalytic cycle with a palladium catalyst to form a biaryl linkage. A variety of aryl and heteroaryl boronic acids can be employed, offering a modular approach to a diverse range of 8-aryl-4-chloroquinolines. chemrevlett.com

Stille Coupling: The Stille coupling utilizes organostannane reagents. Arenesulfonyl chlorides have been shown to couple with aryl, heteroaryl, and alkenylstannanes in the presence of a palladium catalyst. researchgate.net This method provides another avenue for the introduction of various organic fragments at the C8 position of the quinoline (B57606) core.

Heck-Type Coupling: The Mizoroki-Heck reaction typically involves the coupling of an unsaturated halide with an alkene. Copper-catalyzed Heck-type couplings of sulfonyl chlorides with olefins have been developed, providing efficient access to vinyl sulfones. researchgate.net Applying this to this compound could lead to the synthesis of 8-vinyl-4-chloroquinolines.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(0) catalyst, Base (e.g., K2CO3) | 8-Aryl-4-chloroquinoline |

| Stille | Organostannanes (e.g., Aryl-SnR3) | Pd(0) catalyst (e.g., Pd2(dba)3) | 8-Aryl-4-chloroquinoline |

| Heck-Type | Alkenes | Cu or Pd catalyst | 8-Vinyl-4-chloroquinoline |

Regioselective C-H Functionalization Approaches for Quinoline Systems (Relevance to Sulfonylation)

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic scaffolds like quinoline. nih.govmdpi.com The regioselectivity of these reactions is often governed by the inherent electronic properties of the quinoline ring or can be controlled through the use of directing groups. nih.govnih.gov

The nitrogen atom within the quinoline ring can act as an endogenous directing group, facilitating C-H activation at the C2 and C8 positions. nih.govnih.gov This is due to the formation of a stable cyclometalated intermediate. The presence of the sulfonyl chloride group at the C8 position in this compound would likely influence the electronic landscape of the molecule, but the directing effect of the nitrogen atom remains a key factor in potential C-H functionalization reactions at other positions.

For achieving regioselectivity at positions other than C2 and C8, external directing groups can be installed on the quinoline scaffold. nih.gov For instance, the 8-aminoquinoline (B160924) moiety is a powerful bidentate directing group that has been extensively used to guide transition metal catalysts to the C5, C6, and C7 positions of the quinoline ring. acs.orgacs.orgresearchgate.net While the starting material already has a substituent at C8, understanding these principles is crucial for the further elaboration of its derivatives.

In the context of sulfonylation, copper-catalyzed regioselective C-H sulfonylation of 8-aminoquinolines at the C5 position has been demonstrated using arylsulfonyl chlorides. acs.orgacs.org This transformation proceeds via a bidentate-chelation-assisted mechanism, highlighting the power of directing groups in controlling the site of sulfonylation.

| Directing Group | Position of Functionalization | Catalyst (Typical) | Type of Functionalization |

|---|---|---|---|

| Quinoline Nitrogen (endogenous) | C2, C8 | Pd, Rh, Ru | Arylation, Alkylation, Alkenylation |

| 8-Aminoquinoline | C5 | Cu(I) | Sulfonylation |

| Amide at C2 | C3 | Rh | Olefination |

Innovations in Metal-Free Catalysis and Sustainable Synthesis (Broader Quinoline Sulfonylation Context)

In recent years, there has been a significant shift towards the development of more sustainable synthetic methodologies that avoid the use of toxic and expensive transition metals. nih.gov Metal-free catalysis offers a greener alternative for the functionalization of quinolines, including sulfonylation reactions. researchgate.netnih.gov

These metal-free approaches often rely on the generation of radical intermediates. For instance, the sulfonylation of quinoline N-oxides at the C2 position has been achieved using sulfonyl hydrazides in the presence of iodine as a catalyst. ccspublishing.org.cn This method is environmentally friendly and proceeds with high efficiency. Another strategy involves the use of sulfonyl chlorides for the deoxygenative C2-sulfonylation of quinoline N-oxides, promoted by carbon disulfide and diethylamine, which proceeds under transition-metal-free conditions. nih.gov

Furthermore, tandem reactions that construct the quinoline ring and introduce a sulfonyl group in a single operation are being explored. nih.gov These multicomponent reactions are highly efficient and atom-economical. For example, a metal- and base-free sulfonylative cyclization of 1,5-dienes with aryldiazonium salts and a source of sulfur dioxide has been developed to produce sulfonylated pyrrolin-2-ones. nih.gov While not directly yielding quinolines, this strategy showcases the potential for developing similar cascades for the synthesis of sulfonylated quinolines.

Emergent Photochemical and Electrochemical Synthesis Pathways (Applicable to Quinoline Functionalization)

Photochemical and electrochemical methods are gaining prominence as powerful tools in organic synthesis, offering unique reactivity patterns under mild conditions. rsc.orgnih.gov These techniques can be applied to the functionalization of quinoline derivatives.

Visible-light photocatalysis, for instance, can be used to generate radical intermediates from various precursors, which can then add to the quinoline ring. nih.gov The synthesis of quinoline derivatives through photochemical cyclization reactions has also been reported. rsc.org While direct photochemical or electrochemical sulfonylation of this compound is yet to be extensively studied, the potential exists. For example, photocatalytic methods for the synthesis of sulfonyl chlorides from aryldiazonium salts have been developed using heterogeneous photocatalysts, showcasing the utility of light-mediated reactions in forming C-S bonds. acs.orgacs.org

Electrochemical methods provide an alternative means of generating reactive species without the need for chemical oxidants or reductants. The electrochemical functionalization of heterocycles is a burgeoning field with the potential for the selective introduction of various functional groups onto the quinoline scaffold.

Precision in Regioselectivity and Stereoselectivity Control in Syntheses Involving Chloroquinoline Sulfonyl Chlorides

Achieving high levels of regioselectivity and stereoselectivity is a central goal in modern organic synthesis. In the context of this compound, regioselectivity is crucial when considering reactions that could occur at multiple sites, such as the C-Cl bond, the C-SO2Cl bond, or various C-H bonds on the quinoline ring.

As discussed previously, the choice of catalyst and directing groups plays a pivotal role in dictating the regioselectivity of C-H functionalization reactions. nih.govnih.gov For cross-coupling reactions, the relative reactivity of the C-Cl and C-SO2Cl bonds would determine the outcome. Generally, the C-SO2Cl bond is more reactive than a C-Cl bond in palladium-catalyzed couplings, suggesting that functionalization at the C8 position would be favored. researchgate.net

A novel metal-free, one-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline N-oxides and sulfonyl chlorides demonstrates chemo- and regioselectivity, where the sulfonyl chloride acts as both a sulfonylation and chlorination reagent. rsc.orgresearchgate.net

Stereoselectivity becomes important when introducing chiral centers into the molecule. While the core of this compound is achiral, subsequent functionalization reactions, particularly those involving the formation of new C-C bonds at positions adjacent to a stereocenter or the creation of a new stereocenter, would require stereoselective methods. The development of asymmetric catalytic systems for the functionalization of quinolines is an active area of research.

Theoretical and Computational Investigations of 4 Chloroquinoline 8 Sulfonyl Chloride Systems

Application of Quantum Chemical Descriptors for Molecular Understanding

Quantum chemical descriptors are numerical values derived from the quantum mechanical properties of a molecule that quantify its electronic and geometric characteristics. These descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its biological activity or physical properties.

For 4-Chloroquinoline-8-sulfonyl chloride, key descriptors provide a snapshot of its potential chemical behavior. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. libretexts.orguni-muenchen.de Areas of negative potential, typically around the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the sulfonyl group, indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential, particularly around the sulfur atom and the carbon atoms attached to the chlorine atoms, highlight electrophilic centers prone to nucleophilic attack.

Other fundamental descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govmdpi.com For molecules in this class, the HOMO is typically distributed over the quinoline ring system, while the LUMO is often localized around the sulfonyl chloride moiety, suggesting that this group is the primary site for accepting electrons in reactions with nucleophiles.

The following table summarizes some key computed quantum chemical descriptors for this compound and related compounds, illustrating the electronic influence of the substituent groups.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Complexity |

|---|---|---|---|---|

| This compound | C₉H₅Cl₂NO₂S | 262.11 | 55.4 | - |

| 8-Quinolinesulfonyl chloride | C₉H₆ClNO₂S | 227.67 | 55.4 | 298 |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.06 | 42.5 | 211 |

| 4-Chloroquinoline (B167314) | C₉H₆ClN | 163.60 | 12.9 | 138 |

Data sourced from PubChem and other chemical databases. nih.govguidechem.comnih.gov

Elucidation of Reaction Mechanisms via Advanced Computational Modeling (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to model chemical reactions. It allows for the detailed examination of reaction pathways, transition states, and the energetics involved, providing a mechanistic understanding that is often difficult to obtain through experimental means alone.

For this compound, DFT calculations can elucidate the mechanisms of its characteristic reactions. The molecule possesses two primary electrophilic sites: the sulfur atom of the sulfonyl chloride group and the C4 carbon of the quinoline ring.

Nucleophilic Substitution at the Sulfonyl Group: The reaction of the sulfonyl chloride moiety with nucleophiles (e.g., amines, alcohols) is a cornerstone of its chemistry, leading to the formation of sulfonamides and sulfonate esters. DFT studies on analogous arenesulfonyl chlorides have shown that these reactions typically proceed through a concerted SN2-like mechanism, involving a single transition state where the nucleophile attacks the sulfur atom and displaces the chloride ion. nih.govnih.gov Alternatively, an addition-elimination mechanism via a trigonal-bipyramidal intermediate can occur, particularly with highly reactive nucleophiles or different leaving groups. nih.goviupac.org DFT calculations can map the potential energy surface for both pathways, determining the activation energies and identifying the most favorable route.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic aromatic substitution. Computational studies on similar 4-chloroquinoline systems demonstrate that the SNAr mechanism is operative. mdpi.comresearchgate.netnih.gov DFT calculations can model the formation of the Meisenheimer complex, the key intermediate in this pathway, where the nucleophile adds to the C4 carbon, temporarily disrupting the aromaticity of the ring. The subsequent departure of the chloride ion restores aromaticity. These models can predict the relative reactivity of different nucleophiles and the influence of substituents on the quinoline ring on the reaction rate. researchgate.net

By comparing the activation barriers for reactions at both sites, DFT can predict the chemoselectivity of this compound under various reaction conditions.

Predictive Modeling for Reactivity and Selectivity in Chemical Transformations

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for forecasting the chemical reactivity and selectivity of compounds. mdpi.comucm.es These models establish a mathematical relationship between a set of molecular descriptors (like those discussed in section 6.1) and an observed outcome, such as reaction rate or product yield.

For a molecule like this compound, QSAR models could be developed to predict its reactivity towards a library of nucleophiles. By calculating a range of electronic and steric descriptors for a series of nucleophiles and correlating them with experimentally determined reaction rates, a predictive equation can be derived. elsevierpure.comresearchgate.net

The key steps in building such a model would include:

Data Set Compilation: Gathering experimental data on the reaction of this compound with a diverse set of amines, alcohols, or other nucleophiles.

Descriptor Calculation: Computing a wide array of quantum chemical and structural descriptors for each nucleophile.

Model Generation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to select the most relevant descriptors and build the predictive model. elsevierpure.com

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. mdpi.com

A successful QSAR model could predict, for instance, whether a given nucleophile will preferentially attack the sulfonyl chloride group or the C4-chloro position, thus guiding synthetic planning and reaction optimization. Such models have been successfully developed for various classes of quinoline derivatives to predict their biological activity, and the same principles can be applied to forecast their chemical reactivity. mdpi.comucm.esnih.gov

Conformational Landscape and Electronic Structure Analysis of the Compound and its Intermediates

The three-dimensional structure and electronic distribution of this compound and its reaction intermediates are fundamental to its reactivity. Computational methods are essential for exploring these features.

Conformational Analysis: The primary conformational flexibility in this compound lies in the rotation around the C8-S bond. DFT calculations can be used to map the potential energy surface as a function of the torsion angle between the quinoline ring and the S-Cl bond. This analysis reveals the lowest energy (most stable) conformation and the energy barriers to rotation. In related quinoline-sulfonamide structures, the orientation of the sulfonyl group relative to the quinoline ring is influenced by both steric hindrance and electronic interactions, such as intramolecular hydrogen bonding in sulfonamides. sci-hub.se For the sulfonyl chloride, steric repulsion between the sulfonyl oxygens and the peri-hydrogen at C7 likely dictates a preferred conformation where the S-Cl bond is directed away from the quinoline ring.

Electronic Structure Analysis: DFT calculations provide a detailed picture of the molecule's electronic landscape.

Molecular Electrostatic Potential (MEP) Maps: As mentioned earlier, MEP maps highlight the charge distribution. For this compound, a strong positive potential is expected on the sulfur atom, making it a hard electrophilic site, while the C4 carbon will also exhibit a positive potential, susceptible to attack by softer nucleophiles. researchgate.netmdpi.com

Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the HOMO and LUMO orbitals is crucial. The LUMO is expected to have significant contributions from the σ* orbital of the S-Cl bond and the π* system of the quinoline ring, particularly at the C4 position. A nucleophile's attack is often directed towards regions where the LUMO is largest. The HOMO-LUMO energy gap provides insight into the molecule's stability and polarizability. nih.govmdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can further quantify the charge distribution by providing atomic charges and describing delocalization and hyperconjugative interactions within the molecule. This can reveal the extent of electron-withdrawing effects of the sulfonyl chloride and 4-chloro substituents on the quinoline ring system.

Analysis of reaction intermediates, such as the trigonal-bipyramidal intermediate in an addition-elimination pathway or the Meisenheimer complex in an SNAr reaction, provides critical information about the stability of these species and the feasibility of the reaction pathways in which they are involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.